molecular formula C14H10O3 B2645597 3-Formylphenyl benzoate CAS No. 33696-06-9

3-Formylphenyl benzoate

Cat. No.: B2645597
CAS No.: 33696-06-9
M. Wt: 226.231
InChI Key: GLPVHTPQFPBPNA-UHFFFAOYSA-N
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Description

3-Formylphenyl benzoate is an organic compound with the molecular formula C14H10O3. It is a derivative of benzoic acid and is characterized by the presence of a formyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formylphenyl benzoate can be synthesized through several methods. One common approach involves the esterification of 3-formylphenol with benzoic acid or its derivatives. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification of the product can be achieved through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formylphenyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into its potential pharmacological properties is ongoing.

    Industry: this compound is used in the production of liquid crystalline materials and polymers.

Mechanism of Action

The mechanism of action of 3-Formylphenyl benzoate depends on the specific reaction or application. In enzymatic hydrolysis, the ester bond is cleaved by the nucleophilic attack of a water molecule, facilitated by the enzyme’s active site. The formyl group can participate in various chemical transformations, acting as an electrophile in nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylphenyl benzoate is unique due to the position of the formyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-formylphenyl benzoate and 4-formylphenyl benzoate, the 3-position allows for different steric and electronic interactions, making it a distinct compound in synthetic and research applications .

Properties

IUPAC Name

(3-formylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPVHTPQFPBPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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